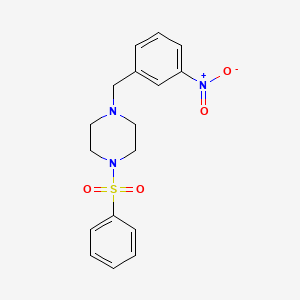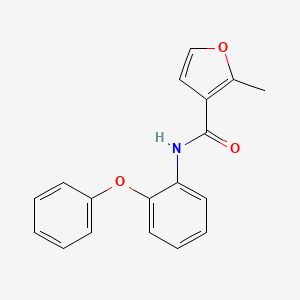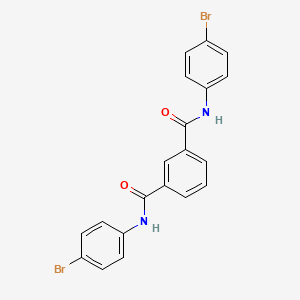
1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine, also known as NBPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods, and has been found to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine involves its binding to the 5-HT1A receptor and PKA enzyme. This compound binds to the 5-HT1A receptor with high affinity and selectivity, blocking the binding of serotonin and preventing its downstream signaling. This results in the inhibition of the 5-HT1A receptor-mediated responses, such as the regulation of mood, anxiety, and stress. This compound also inhibits the activity of the PKA enzyme by binding to its regulatory subunit, preventing its activation and downstream signaling. This results in the inhibition of the PKA-mediated cellular signaling pathways, such as the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit interesting biochemical and physiological effects, particularly in the central nervous system. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent. This compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This suggests its potential use as an antidepressant agent. This compound has also been found to modulate the activity of the dopamine and noradrenaline systems, which are involved in the regulation of reward and motivation. This suggests its potential use as a drug addiction treatment.
Advantages and Limitations for Lab Experiments
1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor and PKA enzyme, its availability in pure form, and its stability under various conditions. However, this compound also has several limitations for lab experiments, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential interference with other cellular signaling pathways.
Future Directions
There are several future directions for research on 1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine, including its potential use as a therapeutic agent for various neurological and psychiatric disorders, its potential use as a tool for studying the role of the 5-HT1A receptor and PKA enzyme in various physiological and pathological processes, and its potential use as a drug delivery system for various drugs. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research and medicine.
Synthesis Methods
1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine can be synthesized using various methods, including the reaction of 1-(3-nitrobenzyl)-4-chloropiperazine with phenylsulfonyl chloride in the presence of a base, or the reaction of 1-(3-nitrobenzyl)piperazine with phenylsulfonyl chloride in the presence of a base and a solvent. The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to inhibit the activity of the protein kinase A (PKA) enzyme, which is involved in the regulation of cellular signaling pathways. These properties make this compound a valuable tool for studying the role of the 5-HT1A receptor and PKA in various physiological and pathological processes.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)16-6-4-5-15(13-16)14-18-9-11-19(12-10-18)25(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOQCSFSCXIORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)
![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)

![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)
![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)

![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)